2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
Beschreibung
2-(2H-1,3-Benzodioxol-5-yloxy)-N-{4-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is an acetamide derivative featuring a benzodioxolyloxy group linked to a pyridazine-phenyl scaffold substituted with pyrrolidine. Benzodioxole and pyridazine moieties are commonly associated with interactions targeting enzymes or receptors, such as kinase inhibition or neurotransmitter modulation . The pyrrolidine substituent may enhance solubility and binding affinity due to its basic nitrogen and conformational flexibility.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-23(14-29-18-7-9-20-21(13-18)31-15-30-20)24-17-5-3-16(4-6-17)19-8-10-22(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYPXCJDMRWNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety, a pyridazine ring, and a pyrrolidine group. This structural diversity is believed to contribute to its multifaceted biological activities.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, demonstrating growth inhibition at concentrations as low as 0.3 µM .
| Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | Not specified | Not specified |
| Anticancer | MV4-11, MOLM13 | 0.3 - 1.2 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole component may interact with various signaling pathways involved in inflammation and cell proliferation. For example, compounds with similar structures have been shown to modulate the MAPK/ERK signaling pathway, which is crucial in cancer progression .
Study on Acute Lung Injury
A notable study explored the efficacy of similar compounds in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The findings indicated that compounds structurally related to 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide could effectively reduce inflammation and improve lung function in animal models .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit cell proliferation in various cancer models. For example, it was effective against several lines with known mutations associated with poor prognosis .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Hypotheses
While direct studies on the target compound are absent in the evidence, trends from analogs suggest:
- Kinase Inhibition : Pyridazine derivatives often target kinases (e.g., VEGF-R, EGFR), with pyrrolidine enhancing ATP-binding pocket interactions .
- Metabolic Stability : The benzodioxole group may reduce CYP450-mediated metabolism compared to methoxy-substituted analogs .
- Toxicity Risks : Pyrrolidine’s basicity could increase hERG channel binding risk, necessitating cardiac safety profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
